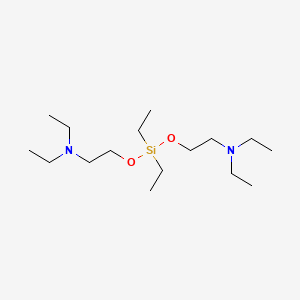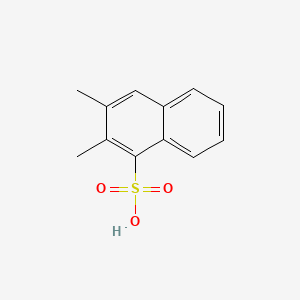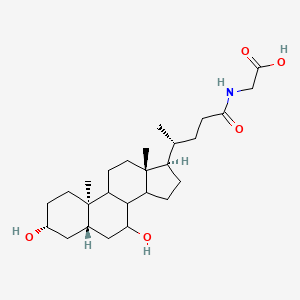
N-(3alpha,7beta-Dihydroxy-5beta-cholan-24-oyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycoursodeoxycholic acid is a bile acid glycine conjugate derived from ursodeoxycholic acid. It is known for its role in regulating bile acid levels and altering gut microbiota, which can have significant effects on metabolic processes . This compound has been studied for its potential therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes mellitus .
准备方法
Synthetic Routes and Reaction Conditions: Glycoursodeoxycholic acid can be synthesized through the conjugation of ursodeoxycholic acid with glycine. This process typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of glycoursodeoxycholic acid often involves the use of advanced chromatographic techniques to ensure high purity and yield. Liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the quantitation and purification of bile acids, including glycoursodeoxycholic acid .
化学反应分析
Types of Reactions: Glycoursodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert glycoursodeoxycholic acid into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glycoursodeoxycholic acid .
科学研究应用
Glycoursodeoxycholic acid has a wide range of scientific research applications:
作用机制
Glycoursodeoxycholic acid exerts its effects by regulating bile acid metabolism and altering gut microbiota composition. It activates the G-protein-coupled bile acid receptor, GPBAR1 (TGR5), which leads to the upregulation of uncoupling protein UCP-1 and the elevation of white adipose tissue thermogenesis . Additionally, it inhibits diacylglycerol kinase activity, which downregulates the phosphatidic acid-mediated signaling pathway .
相似化合物的比较
Ursodeoxycholic Acid: The parent compound from which glycoursodeoxycholic acid is derived.
Tauro-ursodeoxycholic Acid: Another conjugated bile acid with similar therapeutic properties.
Glycochenodeoxycholic Acid: A bile acid conjugate with glycine, similar in structure and function.
Uniqueness: Glycoursodeoxycholic acid is unique due to its specific role in modulating gut microbiota and its potential therapeutic applications in metabolic disorders. Its ability to regulate bile acid metabolism and its neuroprotective properties distinguish it from other similar compounds .
属性
分子式 |
C26H43NO5 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3R,5S,7S,10R,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25-,26-/m1/s1 |
InChI 键 |
GHCZAUBVMUEKKP-WLNFLSFOSA-N |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@]3(CC[C@H](C4)O)C)O)C |
规范 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
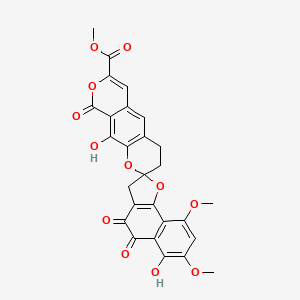
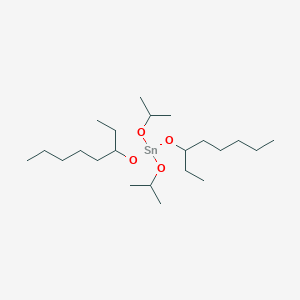
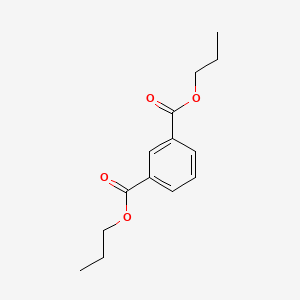
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
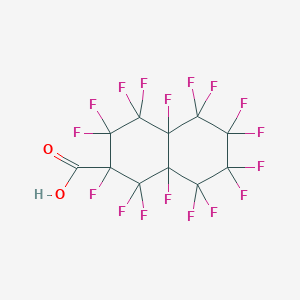

![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)


